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Abstract
Iodine tribromide (IBr₃), an interhalogen compound, presents a fascinating case study in

molecular geometry, exhibiting distinct structural arrangements in the gas and solid phases.

This technical guide provides a comprehensive analysis of the molecular geometry of IBr₃,

grounded in Valence Shell Electron Pair Repulsion (VSEPR) theory and supported by

experimental data. We delve into the theoretical framework for predicting its structure, present

available quantitative data on bond lengths and angles, and outline the experimental

methodologies employed for its characterization. This document serves as a detailed resource

for researchers and professionals requiring a thorough understanding of the structural

chemistry of this reactive halogen compound.

Introduction
Interhalogen compounds, formed by the combination of different halogen atoms, are of

significant interest due to their unique reactivity and structural properties. Iodine tribromide, in

particular, showcases the predictive power of VSEPR theory and highlights the influence of the

physical state on molecular conformation. In the gas phase, IBr₃ exists as a discrete

monomeric molecule, while in the solid state, it adopts an ionic lattice structure. A precise

understanding of these structural nuances is critical for applications in organic synthesis and as

a brominating agent.
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VSEPR Theory and the Prediction of IBr₃ Molecular
Geometry
The molecular geometry of an isolated iodine tribromide molecule can be predicted using the

VSEPR model. The process begins with the determination of the Lewis structure.

2.1. Lewis Structure of IBr₃

To draw the Lewis structure, we first count the total number of valence electrons:

Iodine (I) is in Group 17 and has 7 valence electrons.

Bromine (Br) is also in Group 17 and has 7 valence electrons.

Total valence electrons = 7 (from I) + 3 × 7 (from Br) = 28 electrons.[1]

The iodine atom, being the least electronegative, is the central atom. It forms single bonds with

the three bromine atoms.[2] The remaining electrons are distributed as lone pairs, first around

the terminal bromine atoms to satisfy their octets, and then any remaining electrons are placed

on the central iodine atom. This results in the central iodine atom having an expanded octet,

with three bonding pairs and two lone pairs of electrons.[3]

2.2. VSEPR Analysis

The VSEPR model for IBr₃ is as follows:

Central Atom: Iodine (I)

Number of Bonding Electron Pairs (X): 3

Number of Lone Electron Pairs (E): 2

VSEPR Notation: AX₃E₂[3]

This arrangement of five electron pairs around the central iodine atom leads to a trigonal

bipyramidal electron geometry.[3] To minimize repulsion, the lone pairs occupy the equatorial

positions, which are less sterically hindered than the axial positions. The three bromine atoms
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are then placed in the remaining two axial and one equatorial position. This results in a T-

shaped molecular geometry.[4][5]

The ideal bond angles in a T-shaped molecule are 90° between the axial and equatorial atoms

and 180° between the two axial atoms.[3]

Quantitative Structural Data
While the gas-phase structure of IBr₃ is predicted to be T-shaped, in the solid state, it

undergoes a significant structural transformation.

3.1. Solid-State Structure: An Ionic Dimer

Experimental studies, primarily through vibrational spectroscopy (Raman and IR), have

revealed that in the solid state, iodine tribromide exists as an ionic dimer with the formula

[IBr₂]⁺[IBr₄]⁻.[6] This arrangement is a result of intermolecular interactions in the crystal lattice.

Unfortunately, a detailed single-crystal X-ray diffraction study providing precise bond lengths

and angles for the [IBr₂]⁺ and [IBr₄]⁻ ions within the IBr₃ crystal lattice is not readily available in

the searched literature. However, we can infer the expected geometries of these individual ions

based on VSEPR theory.

Ion
VSEPR
Notation

Electron
Geometry

Molecular
Geometry

Predicted
Bond Angle(s)

[IBr₂]⁺ AX₂E₂ Tetrahedral Bent < 109.5°

[IBr₄]⁻ AX₄E₂ Octahedral Square Planar 90°

3.2. Spectroscopic Data

Vibrational spectroscopy provides valuable insights into the structure of IBr₃ in the solid state,

confirming the presence of the [IBr₂]⁺ and [IBr₄]⁻ ions. The observed Raman and infrared

spectra are a composite of the vibrational modes of these individual ions.[6] Characteristic I-Br

stretching and bending modes are observed, though specific peak assignments from the

available search results are limited.
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Experimental Protocols
The structural characterization of a reactive and potentially unstable compound like iodine
tribromide requires specific experimental techniques.

4.1. Synthesis of Iodine Tribromide

A common method for the synthesis of iodine tribromide involves the direct reaction of iodine

and bromine.

Objective: To synthesize iodine tribromide from its elemental constituents.

Materials:

Iodine (I₂) crystals

Liquid bromine (Br₂)

A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

Reaction flask

Stirring apparatus

Cooling bath

Procedure:

In a clean, dry reaction flask, dissolve a known quantity of iodine crystals in the inert solvent

under constant stirring.

Cool the reaction mixture in a cooling bath to control the exothermic reaction.

Slowly add a stoichiometric amount of liquid bromine to the iodine solution with continuous

stirring. The reaction is: I₂ + 3Br₂ → 2IBr₃.

Maintain the reaction at a low temperature to favor the formation of the product.
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After the addition is complete, allow the reaction to proceed for a specified time to ensure

completion.

The resulting dark brown solution contains iodine tribromide. The solid product can be

obtained by careful removal of the solvent under reduced pressure.

Safety Precautions: Both iodine and bromine are corrosive and toxic. All manipulations should

be performed in a well-ventilated fume hood, and appropriate personal protective equipment

(gloves, safety goggles, lab coat) must be worn.

4.2. Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-

dimensional arrangement of atoms in a crystalline solid.

Objective: To determine the crystal structure, including bond lengths and angles, of solid iodine
tribromide.

Methodology:

Crystal Growth: High-quality single crystals of IBr₃ are required. This can be achieved by

slow evaporation of a saturated solution of IBr₃ in a suitable solvent or by slow cooling of a

molten sample. This is often the most challenging step.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted

X-rays are detected, and their intensities and positions are recorded.

Structure Solution: The diffraction data is used to determine the unit cell dimensions and the

space group of the crystal. The positions of the atoms within the unit cell are then determined

using computational methods.

Structure Refinement: The initial atomic model is refined to best fit the experimental

diffraction data, yielding precise bond lengths, bond angles, and other structural parameters.
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Visualizations
5.1. VSEPR Prediction of Monomeric IBr₃ Geometry

The logical workflow for determining the molecular geometry of a single IBr₃ molecule using

VSEPR theory is illustrated below.

Caption: VSEPR workflow for IBr₃ molecular geometry.

5.2. Solid-State Dimerization of IBr₃

The relationship between the monomeric gas-phase species and the ionic solid-state form is

depicted below.

Caption: Phase-dependent structures of iodine tribromide.

Conclusion
The molecular geometry of iodine tribromide is a prime example of the utility of VSEPR theory

in predicting molecular shapes and the significant influence of the physical state on chemical

structures. While the gas-phase monomer adopts a T-shaped geometry due to the presence of

two lone pairs on the central iodine atom, the solid-state structure is characterized by an ionic

lattice of [IBr₂]⁺ and [IBr₄]⁻ ions. Further experimental investigations, particularly high-

resolution single-crystal X-ray diffraction studies, would be invaluable in providing precise

quantitative data on the bond parameters of this intriguing interhalogen compound. This guide

provides a solid theoretical and practical foundation for understanding the structural chemistry

of iodine tribromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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